molecular formula C9H7F2N3 B6630777 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole

1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole

Cat. No.: B6630777
M. Wt: 195.17 g/mol
InChI Key: JJWGGQBZLGVMER-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring. It is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it is believed to stabilize the inactive state of sodium channels, thereby preventing excessive neuronal firing. This mechanism is particularly relevant in the treatment of epilepsy, where the compound helps to reduce the frequency and severity of seizures .

Comparison with Similar Compounds

Uniqueness: 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole is unique due to its triazole ring structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-8-2-1-3-9(11)7(8)4-14-6-12-5-13-14/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWGGQBZLGVMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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